(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
- The benzothiazole moiety can be introduced via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
- Reaction conditions: Heating in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
Attachment of the Trifluoromethoxyphenyl Group
- The trifluoromethoxyphenyl group is typically introduced through a nucleophilic aromatic substitution reaction.
- Reaction conditions: Use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Formation of the Pyrazolone Core
- The synthesis typically begins with the preparation of the pyrazolone core. This can be achieved through the condensation of an appropriate β-keto ester with hydrazine hydrate under reflux conditions.
- Reaction conditions: Reflux in ethanol or methanol, with a catalytic amount of acetic acid.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the pyrazolone core and the benzothiazole ring.
- Common reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
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Reduction
- Reduction reactions can target the carbonyl group in the pyrazolone core.
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Substitution
- The trifluoromethoxyphenyl group can participate in nucleophilic aromatic substitution reactions.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Biology
Enzyme Inhibition: It has potential as an inhibitor of enzymes such as kinases or proteases, which are involved in various biological pathways.
Medicine
Anti-inflammatory: The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Anticancer: It could act as an anticancer agent by inducing apoptosis in cancer cells.
Antimicrobial: The compound may possess antimicrobial activity against a range of bacterial and fungal pathogens.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
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(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-methoxyphenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
- Similar structure but with a methoxy group instead of a trifluoromethoxy group.
- Differences in electronic properties and biological activity.
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(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-chlorophenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
- Similar structure but with a chlorophenyl group.
- Differences in reactivity and potential applications.
Uniqueness
The presence of the trifluoromethoxy group in (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one imparts unique electronic and steric properties, enhancing its potential as a pharmaceutical agent with improved efficacy and selectivity compared to similar compounds.
Properties
Molecular Formula |
C20H15F3N4O2S |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-[2-(trifluoromethoxy)phenyl]carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15F3N4O2S/c1-11(24-13-7-3-5-9-15(13)29-20(21,22)23)17-12(2)26-27(18(17)28)19-25-14-8-4-6-10-16(14)30-19/h3-10,26H,1-2H3 |
InChI Key |
WRFUEPUXADGLDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=CC=C4OC(F)(F)F)C |
Origin of Product |
United States |
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